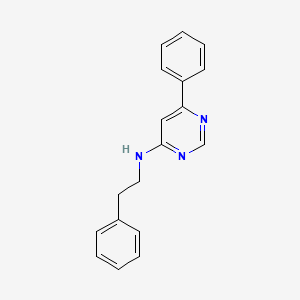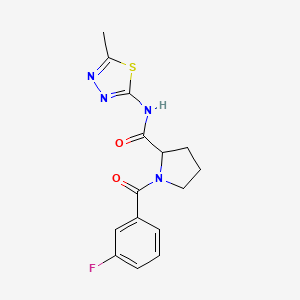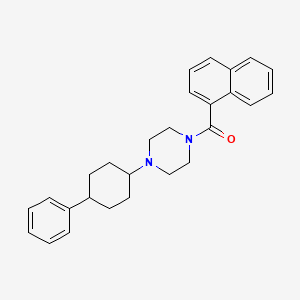![molecular formula C19H27F3N2O2 B6020672 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020672.png)
7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane, also known as GSK-3 inhibitor, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs for various diseases.
作用機序
The mechanism of action of 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane involves the inhibition of this compound, which is a key enzyme involved in several signaling pathways in the body. This compound has been implicated in the development of various diseases, including cancer, diabetes, and neurodegenerative diseases. By inhibiting this compound, this compound can modulate these signaling pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on this compound, this compound has been shown to modulate various other signaling pathways, including the Wnt/β-catenin pathway and the NF-κB pathway. It has also been found to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of using 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane in lab experiments is its specificity for this compound inhibition. This compound has been found to be highly selective for this compound, with minimal off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane. One area of interest is the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential application is in the treatment of cancer, where this compound has been implicated in tumor growth and metastasis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
合成法
The synthesis of 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane is a complex process that involves several chemical reactions. The most commonly used method for synthesizing this compound is the reaction of 1,2-diaminocyclohexane with 4-(trifluoromethoxy)benzyl chloride, followed by the reaction of the resulting compound with 2-chloroethyl methyl ether. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to inhibit the activity of glycogen synthase kinase-3 (this compound), which is involved in the pathogenesis of these diseases.
特性
IUPAC Name |
9-(2-methoxyethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2/c1-25-12-11-23-9-2-7-18(14-23)8-10-24(15-18)13-16-3-5-17(6-4-16)26-19(20,21)22/h3-6H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBMJVKZFYKCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6020595.png)

![N-[2-(3-fluorophenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6020614.png)
![3-[(4-hydroxy-6-{[(4-methylphenyl)thio]methyl}-2-pyrimidinyl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B6020625.png)
![N-[1-(4-fluorophenyl)ethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6020631.png)
![N-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B6020632.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B6020641.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B6020653.png)
![diethyl 5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6020661.png)
![3-[1-(2-methyl-3-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6020673.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-ethylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020675.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6020683.png)
